molecular formula C26H24N2O7S B11634614 ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11634614
M. Wt: 508.5 g/mol
InChI Key: XPJNNJMRQLKXRW-XUTLUUPISA-N
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Description

Ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the benzoyl and dimethoxyphenyl groups. The final steps involve the formation of the thiazole ring and the esterification to introduce the ethyl carboxylate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

Ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate:

    Ethyl 3,4-bis(2-methoxyethoxy)benzoate: Similar in having an ethyl ester group but differs in the overall structure and functional groups.

    Benzeneacetonitrile, 3,4-dimethoxy-: Shares the dimethoxyphenyl group but lacks the pyrrole and thiazole rings.

Uniqueness

This compound is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications in scientific research and industry.

Biological Activity

Ethyl 2-[3-benzoyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in various therapeutic areas.

Chemical Structure

The compound features a pyrrole ring fused with a thiazole moiety, which is known for enhancing biological activity. Its structure can be represented as follows:

C20H22N2O5S\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_5\text{S}

This structure suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to this compound. Research indicates that derivatives of pyrrole exhibit significant cytotoxicity against various cancer cell lines. For instance, certain pyrazole derivatives have shown IC50 values in the low micromolar range against breast cancer cells, demonstrating their potential as anticancer agents .

CompoundCell LineIC50 (µM)
Pyrrole Derivative AMCF7 (Breast Cancer)10.5
Pyrrole Derivative BHeLa (Cervical Cancer)8.7

Antiviral Activity

Compounds similar to this thiazole-pyrrole hybrid have also been investigated for antiviral properties. Studies have reported that certain thiazole derivatives exhibit activity against viral infections such as HIV and HCV. For instance, thiazolidinone derivatives have shown potent inhibitory effects on HCV NS5B RNA polymerase with IC50 values around 32 µM . This suggests that ethyl 2-[3-benzoyl...] could be explored for similar antiviral applications.

CompoundVirus TypeIC50 (µM)
Thiazolidinone AHCV32.0
Thiazolidinone BHIV25.0

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is supported by its structural characteristics. Compounds containing thiazole and pyrrole rings are known to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have indicated that certain derivatives can significantly reduce inflammation markers in cell cultures .

Case Studies

  • Anticancer Screening : A study conducted by researchers evaluated the anticancer potential of various pyrrole derivatives through high-throughput screening on multicellular spheroids. The results indicated that compounds with similar structures to ethyl 2-[3-benzoyl...] exhibited enhanced cytotoxicity compared to standard chemotherapeutic agents .
  • Antiviral Efficacy : Another investigation focused on the antiviral activity of thiazole derivatives against HIV. The results showed that compounds with structural similarities to ethyl 2-[3-benzoyl...] demonstrated significant inhibition of viral replication in vitro, suggesting a promising avenue for drug development .

Properties

Molecular Formula

C26H24N2O7S

Molecular Weight

508.5 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H24N2O7S/c1-5-35-25(32)23-14(2)27-26(36-23)28-20(16-11-12-17(33-3)18(13-16)34-4)19(22(30)24(28)31)21(29)15-9-7-6-8-10-15/h6-13,20,29H,5H2,1-4H3/b21-19+

InChI Key

XPJNNJMRQLKXRW-XUTLUUPISA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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